molecular formula C7H15N B11750335 Pyrrolidine, 2-propyl-, (R)- CAS No. 86661-34-9

Pyrrolidine, 2-propyl-, (R)-

Cat. No.: B11750335
CAS No.: 86661-34-9
M. Wt: 113.20 g/mol
InChI Key: ICALDHCMXFGLBN-SSDOTTSWSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Chemical and Biological Research

Chiral pyrrolidine scaffolds are fundamental building blocks in the landscape of modern chemistry and biology. mdpi.comnih.gov The five-membered nitrogen-containing ring of pyrrolidine is a prevalent motif found in a vast array of biologically active natural products, particularly alkaloids, and synthetic pharmaceuticals. nih.govnih.govfrontiersin.org The significance of this scaffold is amplified by the stereogenicity of its carbon atoms, which allows for a three-dimensional exploration of chemical space, a crucial factor for the clinical success of new bioactive molecules. nih.govresearchgate.net The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," further contributes to its value in drug design by increasing three-dimensional coverage. nih.gov

In the realm of organic synthesis, chiral pyrrolidines are indispensable. They are widely employed as organocatalysts, ligands for transition metals, and effective controllers in asymmetric synthesis, enabling the selective production of a desired stereoisomer of a target molecule. mdpi.comnih.gov The pioneering work with proline, the simplest chiral pyrrolidine, in asymmetric aldol (B89426) reactions opened the floodgates for the development of a multitude of pyrrolidine-based organocatalysts. mdpi.com These catalysts are designed to operate through specific activation modes, often involving the formation of covalent bonds with one substrate while directing the approach of another through non-covalent interactions, thereby controlling the stereochemical outcome of the reaction. mdpi.com The ability to modify the substituents on the pyrrolidine ring allows for the fine-tuning of the catalyst's efficiency and selectivity for a wide range of chemical transformations. mdpi.com

Historical Context of (R)-2-Propylpyrrolidine Studies and its Chemical Relatives

The study of (R)-2-Propylpyrrolidine is rooted in the broader history of pyrrolidine alkaloid chemistry. Pyrrolidine alkaloids, a class of natural products characterized by the five-membered nitrogen-containing ring, have long been a subject of interest due to their diverse and potent biological activities. nih.govfrontiersin.org Early investigations into these natural products laid the groundwork for the synthesis and study of substituted pyrrolidines like (R)-2-Propylpyrrolidine.

A significant part of the historical context comes from the study of structurally related natural products. For instance, 2-alkylpyrrolidine alkaloids, such as (R)-bgugaine and (R)-irniine isolated from the tubers of Arisarum vulgare, are close chemical relatives. nih.govresearchgate.net These compounds have shown notable biological effects, including antibacterial and antimycotic activities, and have served as targets for total synthesis, driving the development of new synthetic methodologies for accessing chiral 2-substituted pyrrolidines. nih.govresearchgate.net

The synthesis of these and other related alkaloids, like the fire ant venom alkaloid (-)-monomorine (a cis-2,5-disubstituted pyrrolidine), has been a significant focus of research. researchgate.netacs.org These synthetic efforts have not only provided access to these rare natural products but have also led to the development of general strategies for constructing enantiopure pyrrolidine-based alkaloids. researchgate.netacs.org These strategies often rely on the use of chiral building blocks derived from readily available starting materials. acs.org

The development of synthetic methods for pyrrolidine derivatives has evolved significantly over time. Early methods often involved multi-step sequences from natural products or chiral auxiliaries. scielo.br More recent advancements include the use of enzymatic cascades and asymmetric catalysis to achieve highly efficient and stereoselective syntheses of 2,5-disubstituted pyrrolidines. nottingham.ac.uk For example, a one-pot enzymatic cascade using transaminase and reductive aminase biocatalysts has been developed for the synthesis of various 2-methyl-5-alkylpyrrolidines with high conversion and stereoselectivity. nottingham.ac.uk

Overview of Current Research Trajectories for (R)-2-Propylpyrrolidine

Current research involving (R)-2-Propylpyrrolidine and its derivatives is multifaceted, primarily focusing on its application as a chiral building block in the synthesis of complex molecules and its incorporation into novel pharmacologically active agents.

A major thrust of contemporary research is the development of efficient and stereoselective synthetic routes to (R)-2-Propylpyrrolidine and related structures. This is driven by the need for enantiomerically pure starting materials for the synthesis of pharmaceuticals and other fine chemicals. For example, research has focused on the asymmetric synthesis of (R)-4-propyl-pyrrolidin-2-one, a key intermediate for the antiepileptic drug Brivaracetam. google.com These efforts aim to overcome the limitations of older, multi-stage processes that often result in low yields and require tedious separation of isomers. google.com

Furthermore, the pyrrolidine scaffold, with substitution patterns analogous to (R)-2-Propylpyrrolidine, is being explored for the development of new therapeutic agents. For instance, chiral pyrrolidine scaffolds are being attached to known kinase inhibitors to enhance their potency and selectivity. mdpi.com The introduction of the chiral pyrrolidine moiety can promote specific interactions within the binding pockets of biological targets like protein kinases. mdpi.com The antibiotic lincomycin, for example, contains a 4-propyl-pyrrolidine-2-carboxamide core, highlighting the utility of such substituted pyrrolidines in antibacterial drug discovery. mdpi.com

The table below summarizes some of the key research applications and the types of compounds synthesized using or related to the (R)-2-Propylpyrrolidine scaffold.

Research AreaCompound ClassSignificance/Application
Asymmetric CatalysisChiral Pyrrolidine-based Ligands/CatalystsEnabling enantioselective synthesis of various organic molecules. mdpi.com
Total SynthesisPyrrolidine Alkaloids (e.g., (-)-Monomorine)Accessing complex, biologically active natural products. researchgate.netacs.org
Medicinal ChemistryKinase InhibitorsImproving potency and selectivity of therapeutic agents. mdpi.com
Pharmaceutical SynthesisBrivaracetam IntermediateDeveloping efficient routes to active pharmaceutical ingredients. google.com
Antibacterial ResearchLincomycin AnaloguesDiscovering and optimizing new antibacterial agents. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86661-34-9

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(2R)-2-propylpyrrolidine

InChI

InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1

InChI Key

ICALDHCMXFGLBN-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@@H]1CCCN1

Canonical SMILES

CCCC1CCCN1

Origin of Product

United States

Advanced Synthetic Methodologies and Stereoselective Approaches

De Novo Asymmetric Synthesis of the (R)-2-Propylpyrrolidine Core

De novo synthesis offers the advantage of installing the desired stereochemistry at the outset, avoiding resolution steps of racemic mixtures. nih.gov These methods are designed to be highly convergent and atom-economical. nih.govoup.com

Catalytic Asymmetric Methods

Catalytic asymmetric reactions are at the forefront of modern organic synthesis, providing access to enantiomerically enriched molecules with high efficiency. frontiersin.orguclm.es These methods utilize small amounts of a chiral catalyst to generate large quantities of the desired product.

Asymmetric Michael additions have proven to be a powerful tool for the synthesis of substituted pyrrolidines. researchgate.netrsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, creating a new stereocenter. Organocatalysts, particularly those based on pyrrolidine (B122466) scaffolds, have been extensively studied for this purpose. researchgate.netrsc.orgmdpi.com For instance, novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly effective in the Michael addition of aldehydes and ketones to nitroolefins, yielding products with high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). researchgate.netrsc.org These reactions often proceed with almost quantitative yields. researchgate.net

A notable example involves the reaction of 1-nitropent-1-ene (B1505642) with diethyl malonate in the presence of a Ni(II) complex with a chiral ligand, which after hydrogenation and subsequent transformations, yields (R)-4-propyl-pyrrolidin-2-one, a precursor to (R)-2-propylpyrrolidine. google.comgoogle.com Pyrrolidine-oxadiazolone conjugates have also been developed as efficient organocatalysts for stereoselective 1,4-conjugated Michael additions, achieving high chemical yields (up to 97%) and excellent stereoselectivities (dr: >97:3, ee up to 99%). acs.org

Table 1: Asymmetric Michael Addition Research Findings

Catalyst Type Reactants Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield Reference
Bifunctional pyrrolidine-based organocatalyst Aldehydes and nitroolefins Up to 98:2 Up to 97% Almost quantitative researchgate.netrsc.org
Bifunctional pyrrolidine-based organocatalyst Ketones and nitroolefins Up to 98:2 Up to 99% Almost quantitative researchgate.netrsc.org
Ni(II) complex with chiral ligand 1-Nitropent-1-ene and diethyl malonate Predominantly (3R,4R) isomer Not specified Not specified google.comgoogle.com
Pyrrolidine-oxadiazolone conjugate Not specified >97:3 Up to 99% Up to 97% acs.org

Enzymes are highly selective catalysts that can be employed to enhance the chiral purity of synthetic intermediates. nih.govmdpi.comd-nb.info One strategy involves the selective amination of a racemic aldehyde using a ω-transaminase to produce the corresponding (R)-amine, which can then be cyclized to form the desired pyrrolidine. google.comgoogle.com For example, an enzyme from Hyphomonas neptunium (B1219326) has been used for the selective amination of a racemic aldehyde, achieving a 65% yield and 92% enantiomeric excess of the (R)-amine. google.comgoogle.com Another approach is the enzymatic kinetic resolution of racemic esters, although some commercially available proteases and lipases have shown limited success in hydrolyzing certain dimethyl ester precursors. google.comgoogle.com

A patented process for the preparation of Brivaracetam, which contains an (R)-4-propyl-pyrrolidin-2-one core, highlights the use of enzymatic conversion to achieve high chiral purity. pharmaceutical-technology.com

Reductive hydroamination cascades provide an efficient route to pyrrolidine rings by forming two new bonds in a single operation. researchgate.netacs.org These reactions can be catalyzed by various metals or proceed under metal-free conditions. A metal-free, Lewis acid-mediated 5-endo-dig reductive hydroamination of enynyl amines has been developed for the stereoselective synthesis of pyrrolidines. researchgate.net This method has been applied to the total synthesis of several alkaloids. researchgate.net

A one-pot cascade combining an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination has been reported for the synthesis of trisubstituted pyrrolidine derivatives in good yields with excellent diastereo- and enantioselectivities. acs.org

Stereoselective cyclization reactions are a cornerstone of pyrrolidine synthesis. An "asymmetric 'clip-cycle' synthesis" has been developed involving the enantioselective intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines onto a thioacrylate, catalyzed by a chiral phosphoric acid. whiterose.ac.uk This methodology has been successfully applied to the synthesis of (R)-irnidine and (R)-bgugaine. whiterose.ac.uk

Another approach involves a highly diastereoselective intramolecular cascade process of α-chiral aldimines with various Grignard reagents to produce trans-4-hydroxy-5-substituted 2-pyrrolidinones. rsc.org The stereochemical outcome is controlled by both the α-alkoxy substituent and the chiral sulfinamide auxiliary. rsc.org

Rhodium and copper catalysts have been extensively used in the synthesis of pyrrolidines. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboroxines, using a hydroxorhodium complex with (R)-segphos, affords 3-arylpyrrolidines in high yields and enantioselectivities. acs.org Rhodium catalysts are also effective for the enantioselective synthesis of chiral 2-aryl pyrrolidines in a one-pot procedure. organic-chemistry.org Furthermore, rhodium-catalyzed C-H insertion reactions have been utilized for the synthesis of C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a mild and effective method to produce pyrrolidines with complete regio- and chemoselectivity. organic-chemistry.org Mechanistic studies on copper-catalyzed intramolecular C-H amination of N-fluoride amides have provided insights into the catalytic cycle. acs.org A dual-catalyst system involving a copper/bisphosphine/phenoxide complex as a photocatalyst and a chiral copper/diamine complex has been developed for enantioselective C-N bond formation. frontiersin.orgnih.gov

Table 2: Rhodium and Copper Catalyzed Pyrrolidine Syntheses

Catalyst System Reaction Type Substrate Product Key Features Reference
[Rh(OH)(coe)₂]₂ / (R)-segphos Asymmetric Hydroarylation 3-Pyrrolines, Arylboroxines 3-Arylpyrrolidines High yield, high enantioselectivity acs.org
Rhodium(II) C-H Insertion Diazo precursors C₂-symmetrical pyrrolidines High enantio- and diastereocontrol acs.org
Copper Intramolecular C-H Amination N-fluoride amides Pyrrolidines Mild conditions, complete regio- and chemoselectivity organic-chemistry.orgacs.org
Copper/bisphosphine/phenoxide and chiral copper/diamine Enantioselective C-N bond formation Primary amides, racemic electrophiles Chiral secondary amides High enantiopurity (up to 95% ee) frontiersin.orgnih.gov

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. By temporarily incorporating a chiral molecule, it is possible to direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. After the desired stereocenter is established, the auxiliary can be cleaved and often recovered for reuse. sigmaaldrich.com

N-Acyliminium Ion Chemistry with Chiral Auxiliaries

N-acyliminium ions are highly reactive electrophilic intermediates that readily undergo addition reactions with a variety of nucleophiles, providing an effective method for constructing α-substituted nitrogen heterocycles. wiley.com The stereoselectivity of these additions can be controlled by employing a chiral N-acyl group, which acts as a chiral auxiliary. uni-muenchen.de

One notable application involves the TiCl4-promoted addition of allyltrimethylsilane (B147118) to chiral 5-membered N-acyliminium ions. When (1R,2S,5R)-8-phenylmenthol is used as the chiral auxiliary, a moderate diastereoisomeric ratio of 6:1 can be achieved, yielding the corresponding 2-allyl amide. This intermediate can then be converted to (R)-2-propylpyrrolidine. researchgate.netsemanticscholar.org Similarly, (S)-(+)-mandelic acid has been employed as a chiral auxiliary in the addition of allyltrimethylsilane to N-acyliminium ions, although this approach generally results in lower diastereoselectivity. researchgate.netsemanticscholar.org The stereochemical course of these reactions is influenced by the formation of a chiral N-acyliminium chloride-thiourea complex when a thiourea (B124793) catalyst is used. wiley.com

The table below summarizes the diastereoselectivity achieved with different chiral auxiliaries in the allylation of N-acyliminium ions.

Chiral Auxiliary Diastereomeric Ratio (d.r.) Reference
(1R,2S,5R)-8-phenylmenthol 6:1 researchgate.netsemanticscholar.org
(S)-(+)-Mandelic acid 1:1 - 2:1 researchgate.netsemanticscholar.org
(1R,2S)-trans-2-phenyl-1-cyclohexanol 1:1 - 2:1 semanticscholar.org
Diastereoselective Allylation Strategies from Chiral Imines

Another effective strategy for the asymmetric synthesis of 2-substituted pyrrolidines involves the diastereoselective allylation of chiral imines. beilstein-journals.org Chiral imines, derived from readily available chiral sources such as (R)-glyceraldehyde acetonide, can react with allylmagnesium bromide to produce chiral homoallylic amines with good diastereoselectivity. beilstein-journals.orgcore.ac.uk

A subsequent hydrozirconation/iodination sequence of the resulting homoallylic amine provides a direct route to the enantiomerically pure 2-substituted pyrrolidine. beilstein-journals.orgresearchgate.net This methodology has proven effective for preparing a variety of pyrrolidine-based organocatalysts. beilstein-journals.org The stereochemical outcome of the allylation is dependent on the chiral auxiliary employed. For instance, imines derived from phenylglycinol have been used to prepare chiral pyrrolidines that serve as ligands in asymmetric catalysis. core.ac.uk

The following table highlights the application of chiral imines in the synthesis of pyrrolidine derivatives.

Chiral Source for Imine Key Transformation Application of Product Reference
(R)-Glyceraldehyde acetonide Diastereoselective allylation, hydrozirconation/iodination Organocatalysts beilstein-journals.org
(R)-Phenylglycinol Diastereoselective allylation Chiral ligands core.ac.uk

Kinetic Resolution Techniques for Enantiopure Pyrrolidines

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. rsc.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product.

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution, where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.org An example of DKR is the enantioselective Morita–Baylis–Hillman cyclization of racemic disubstituted pyrrolidines, where racemization of the starting material occurs at temperatures above -30 °C. rsc.org

Enzymatic methods are also prominent in the kinetic resolution of pyrrolidines. For instance, lipase (B570770) PS-IM has been used in the acetylation of 3-hydroxy-pyrrolidine in the presence of a ruthenium catalyst that racemizes the starting material, achieving a high yield and excellent enantioselectivity. rsc.org Another approach involves the highly enantioselective electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand, which proceeds via a dynamic thermodynamic resolution. nih.gov

The table below presents examples of kinetic resolution techniques applied to pyrrolidine synthesis.

Resolution Technique Catalyst/Reagent Key Feature Reference
Dynamic Kinetic Resolution Chiral organocatalyst In situ racemization of starting material rsc.orgpkusz.edu.cn
Enzymatic Dynamic Kinetic Resolution Lipase PS-IM, Ru catalyst High yield and enantioselectivity rsc.org
Dynamic Thermodynamic Resolution Chiral ligand with 2-lithiopyrrolidine Thermodynamic preference for one diastereomeric complex nih.gov

Synthesis of (R)-2-Propylpyrrolidine Derivatives and Precursors

Beyond the direct asymmetric synthesis of the pyrrolidine ring, methods involving the derivatization of pre-formed chiral pyrrolidines and the assembly of the pyrrolidine scaffold through multicomponent reactions are also of significant importance.

Derivatization and Functionalization of Pre-formed (R)-Pyrrolidine Rings

The functionalization of a pre-existing chiral pyrrolidine ring offers a versatile approach to a wide range of derivatives. Photocatalytic methods have emerged for the regiodivergent functionalization of saturated N-heterocycles at either the α- or β-position. chemrxiv.orgacs.org By employing a photocatalyst and selecting the appropriate base, a t-butyl carbamate (B1207046) (Boc)-stabilized iminium ion intermediate can be guided towards either α-hydroxylation or β-elimination. chemrxiv.orgacs.org This allows for the introduction of various functional groups, including alkoxy, alkyl, and aryl substituents at the α-position. chemrxiv.org

For example, the α-hydroxylation of N-Boc-pyrrolidine can be achieved, and the resulting hemiaminal can be further derivatized. acs.org This strategy provides rapid access to a diverse set of functionalized piperidines and other N-heterocycles, which are valuable in pharmaceutical and agrochemical synthesis. chemrxiv.org

Multicomponent Reactions for Pyrrolidine Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netmdpi.com These reactions are highly atom- and step-economical and often provide access to diverse molecular scaffolds. mdpi.com

The 1,3-dipolar cycloaddition reaction is a prominent MCR used for the synthesis of pyrrolidine derivatives. Azomethine ylides, generated in situ from the condensation of an amino acid and an aldehyde or ketone (such as isatins), can react with various dipolarophiles to construct highly substituted spiro-pyrrolidine oxindole (B195798) scaffolds. mdpi.com These reactions can be performed with high regio- and diastereoselectivity. researchgate.netmdpi.com For instance, the three-component reaction between isatin, an amino acid like L-phenylalanine, and a dipolarophile can yield complex spirooxindole–pyrrolidine heterocyclic hybrids. researchgate.net

Another example is a five-component reaction for the construction of spiro-pyrrolidines, which can be accelerated in microdroplets and thin films. researchgate.net MCRs provide an efficient pathway to structurally diverse pyrrolidine-containing molecules that are of interest in medicinal chemistry. researchgate.netrug.nl

The following table summarizes different multicomponent reactions for the synthesis of pyrrolidine scaffolds.

Reaction Type Components Product Scaffold Reference
1,3-Dipolar Cycloaddition Isatin, Amino Acid, Dipolarophile Spiro-pyrrolidine oxindole mdpi.com
Three-component reaction Isatin, L-phenylalanine, Quinolinyl-derived chalcone Spiro-pyrrolidine with three pharmacophoric cores researchgate.net
Five-component reaction - Spiro-pyrrolidine researchgate.net

Strategies for Substituted Pyrrolidin-2-ones, such as (R)-4-Propyl-pyrrolidin-2-one, as Key Intermediates

The chiral lactam, (R)-4-propyl-pyrrolidin-2-one, stands out as a critical intermediate in the synthesis of various neurologically active compounds. google.comgoogle.com Notably, it is a cornerstone in the production of the antiepileptic drug Brivaracetam. google.com The stereochemistry at the C-4 position is paramount, necessitating highly selective synthetic routes.

Several strategies have been developed to produce this key intermediate with high enantiopurity. One approach involves the resolution of a racemic mixture of 4-propyl-pyrrolidin-2-one using liquid chromatography. nih.gov Another method starts with (E)-ethyl-hex-2-enoate and nitromethane, which undergo a Michael addition. The resulting γ-nitro ester is then reduced to form the racemic lactam, which is subsequently resolved. nih.gov

More advanced and efficient methods leverage enzymatic and stereoselective chemical transformations. For instance, a process has been patented that utilizes the enzyme ω-transaminase for the selective amination of a racemic aldehyde, followed by cyclization to yield (R)-4-propyl-pyrrolidin-2-one. google.comgoogle.com Another innovative enzymatic process involves the selective conversion of dimethyl 3-propyl pentanedioate (B1230348) to (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid using an enzyme from Novozymes. patentguru.compatentguru.com This intermediate is then amidated, hydrolyzed, and subjected to a Hofmann rearrangement and cyclization to afford the desired (R)-4-propyl-pyrrolidin-2-one with high chiral purity (>99%). patentguru.compatentguru.com

Further derivatization of (R)-4-propyl-pyrrolidin-2-one is also a key step. For example, its condensation with (R)-2-bromobutyric acid is a known pathway toward Brivaracetam. google.com

Table 1: Synthetic Strategies for (R)-4-Propyl-pyrrolidin-2-one

Starting Material(s)Key Transformation(s)Outcome
Racemic 4-propyl-pyrrolidin-2-oneLiquid Chromatography Resolution(R)-4-Propyl-pyrrolidin-2-one
(E)-ethyl-hex-2-enoate, NitromethaneMichael Addition, Reduction, Resolution(R)-4-Propyl-pyrrolidin-2-one
Racemic AldehydeEnzymatic Amination (ω-transaminase), Cyclization(R)-4-Propyl-pyrrolidin-2-one
Dimethyl 3-propyl pentanedioateEnzymatic Conversion, Amidation, Hydrolysis, Hofmann Rearrangement, Cyclization(R)-4-Propyl-pyrrolidin-2-one (>99% purity) patentguru.compatentguru.com

Synthesis of Polyhydroxylated Pyrrolidine Derivatives

Polyhydroxylated pyrrolidine derivatives, also known as iminosugars, are a significant class of compounds that often exhibit potent biological activities, including the inhibition of glycoside-processing enzymes. jlu.edu.cn Their structural similarity to monosaccharides allows them to interact with carbohydrate-processing enzymes, making them valuable targets for the development of therapeutics for conditions like diabetes, cancer, and viral infections. jlu.edu.cnthieme-connect.com

The stereoselective synthesis of these densely functionalized molecules presents a considerable challenge. A variety of strategies have been developed, often starting from chiral precursors like amino acids or carbohydrates.

Another powerful strategy employs a regioselective asymmetric aminohydroxylation (RAA) reaction on an achiral olefin. thieme-connect.comthieme-connect.com This key step introduces the vicinal amino alcohol moiety with high stereocontrol. thieme-connect.comthieme-connect.com The pyrrolidine ring is then constructed via an intramolecular stereoselective amidomercuration reaction of a δ-alkenylamide. thieme-connect.comthieme-connect.com

The Joullié–Ugi reaction offers a multicomponent approach to polyhydroxylated pyrrolidine peptidomimetics. acs.org This one-pot procedure involves the reduction of a sugar-derived lactam to a cyclic imine, which then reacts with an isocyanide and a carboxylic acid to rapidly build molecular complexity. acs.org

Table 2: Key Methodologies for Polyhydroxylated Pyrrolidine Synthesis

Starting MaterialKey ReactionsResulting Structure Type
trans-4-Hydroxy-L-prolineRegio- and stereoselective hydroxylation, stereoselective reductionsPolyhydroxylated pyrrolidines and indolizidines nih.govacs.org
Achiral OlefinRegioselective Asymmetric Aminohydroxylation (RAA), Intramolecular AmidomercurationPolyhydroxylated pyrrolidines thieme-connect.comthieme-connect.com
Sugar-derived LactamLactam reduction, Joullié–Ugi multicomponent reactionPolyhydroxylated pyrrolidine peptidomimetics acs.org
3-Vinylaziridine-2-carboxylatesAsymmetric aziridination, stereospecific ring opening, iodine-mediated aminocyclizationPolyhydroxylated pyrrolidine alkaloids acs.org

Preparation of N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives

The synthesis of hybrid molecules incorporating a pyrrolidine ring with other heterocyclic systems, such as 1,3,4-oxadiazoles, is an active area of research. These derivatives often exhibit interesting pharmacological properties, including antioxidant and antimicrobial activities. northeastern.eduresearchgate.net

A common synthetic route to N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives starts from L-proline. tandfonline.comnortheastern.eduresearchgate.net The synthesis typically proceeds through a series of steps:

N-Benzylation and Esterification: L-proline is first N-benzylated, for instance, by reacting it with benzyl (B1604629) chloride in the presence of a base. tandfonline.com The resulting N-benzylproline is then esterified, commonly by refluxing with an alcohol (e.g., methanol) and an acid catalyst like sulfuric acid, to produce the corresponding N-benzyl pyrrolidine-2-carboxylate ester. tandfonline.com

Hydrazide Formation: The ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, N-benzylpyrrolidine-2-carbohydrazide. tandfonline.com

Oxadiazole Ring Formation: This hydrazide is the precursor to the 1,3,4-oxadiazole (B1194373) ring. In one common method, the carbohydrazide (B1668358) is reacted with various aromatic carboxylic acids, which, after a cyclodehydration step (often using a reagent like phosphoryl chloride or by heating), yields the target N-benzyl-2-(5-aryl-1,3,4-oxadiazolyl) pyrrolidine derivatives. tandfonline.com Alternatively, reaction with carbon disulfide in the presence of a base can lead to an oxadiazole-thione intermediate, which can be further functionalized.

A series of these compounds, specifically N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, have been synthesized and characterized using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and GC-MS. northeastern.eduresearchgate.net

Table 3: General Synthetic Scheme for N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives

StepReactantsIntermediate/Product
1L-proline, Benzyl chloride, BaseN-Benzylproline intermediate tandfonline.com
2N-Benzylproline, Sulfuric Acid, MethanolN-benzyl pyrrolidine-2-carboxylate tandfonline.com
3N-benzyl pyrrolidine-2-carboxylate, Hydrazine hydrateN-benzylpyrrolidine-2-carbohydrazide tandfonline.com
4N-benzylpyrrolidine-2-carbohydrazide, Aromatic acidsN-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives tandfonline.com

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways and Transition States in Asymmetric Syntheses

The asymmetric synthesis of (R)-2-propylpyrrolidine and its derivatives often involves meticulously planned reaction pathways to control the stereochemical outcome. The formation of the pyrrolidine (B122466) ring and the introduction of substituents are achieved through various strategies, each with its own characteristic transition states.

One common approach is the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems. This method can lead to the formation of functionalized pyrrolidines with multiple new stereocenters with high diastereoselectivity. The reaction is believed to proceed through a two-step hydrogenation sequence. Initially, the reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. researchgate.net

Gold(I)-catalyzed intramolecular dehydrative amination of allylic alcohols with carbamates presents another pathway. For instance, the cyclization of an appropriate carbamate (B1207046) catalyzed by a chiral gold complex can produce a mixture of (E)- and (Z)-isomers of the corresponding pyrrolidine precursor. Subsequent hydrogenation of this mixture can yield (S)-2-propylpyrrolidine with high enantiomeric excess (ee). nih.gov Stereochemical analysis of such reactions indicates a net syn-displacement of the hydroxyl group by the carbamate nucleophile. nih.gov

The synthesis of C₂-symmetrical 2,5-disubstituted pyrrolidines, which are valuable as chiral ligands and in medicinal chemistry, can be achieved through various stereoselective methods. acs.org One strategy involves the diastereoselective addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol. acs.org This is followed by a second diastereoselective Grignard addition to an in situ-formed iminium ion, which is directed by the chiral auxiliary's alkoxy group, leading to a trans-(R,R)-disubstituted pyrrolidine. acs.org Another powerful technique is the rhodium(II)-catalyzed C–H insertion, where donor–acceptor diazo precursors are used to generate C₂-symmetrical pyrrolidines with excellent enantio- and diastereocontrol. acs.org

The intramolecular aza-Michael reaction is also a key transformation for constructing the pyrrolidine ring asymmetrically. whiterose.ac.ukwhiterose.ac.uk In a "clip-cycle" strategy, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring. whiterose.ac.uk Density Functional Theory (DFT) studies support the aza-Michael cyclization as the rate and stereochemical determining step. whiterose.ac.uk

The table below summarizes key asymmetric synthesis pathways leading to pyrrolidine derivatives and highlights the methods used to control stereochemistry.

Synthesis Pathway Key Transformation Stereocontrol Method Resulting Product Type Reference(s)
Catalytic HydrogenationReduction of substituted pyrrolesSubstrate-directed reductionFunctionalized pyrrolidines researchgate.net
Gold(I)-Catalyzed CyclizationIntramolecular dehydrative aminationChiral Gold(I) catalyst2-Propylpyrrolidine nih.gov
Diastereoselective AdditionGrignard addition to chiral iminesChiral auxiliary ((R)-phenylglycinol)trans-2,5-Disubstituted pyrrolidines acs.org
Rhodium(II)-Catalyzed C-H InsertionC-H insertion with diazo precursorsChiral Rhodium(II) catalystC₂-Symmetrical pyrrolidines acs.org
Asymmetric Aza-Michael ReactionIntramolecular cyclizationChiral phosphoric acid catalystSubstituted and spiropyrrolidines whiterose.ac.ukwhiterose.ac.uk

Role of Stereoelectronic Factors in Pyrrolidine Reactivity and Conformation

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are critical in dictating the reactivity and conformation of the pyrrolidine ring. wikipedia.org These effects arise from interactions between bonding and/or non-bonding orbitals and can lead to stabilizing or destabilizing effects that depend on the relative orientation of electrons in space. wikipedia.org

The five-membered pyrrolidine ring is not planar and adopts envelope or twisted conformations to minimize steric and torsional strain. nih.govwashington.edu The puckering of the ring can be significantly influenced by the inductive and stereoelectronic effects of substituents. nih.gov For example, fluorination of the pyrrolidine ring in proline analogues induces significant conformational changes. beilstein-journals.orgnih.gov A generalized anomeric effect, which involves the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of a carbon-fluorine bond (σ*CF), plays a crucial role in modulating the energetics of α-fluoro isomers and imposes a strong conformational bias. beilstein-journals.orgnih.gov This effect is a classic example of a stabilizing donor-acceptor interaction that is maximized at a specific geometric arrangement. wikipedia.orgbaranlab.org

The interplay between steric and stereoelectronic effects is a defining feature of pyrrolidine chemistry. While often working in concert, they can also have opposing consequences. For example, the anomeric effect in some systems can favor an axial substituent that would be sterically disfavored. wisc.edu Understanding these subtle interactions is essential for predicting the outcome of reactions and for designing molecules with specific conformational properties. wikipedia.orgwisc.edu

The following table details key stereoelectronic effects observed in substituted pyrrolidines and their impact on conformation.

Stereoelectronic Effect Orbital Interaction Influence on Pyrrolidine Ring Example Substituent Reference(s)
Anomeric EffectnN → σ*CFImparts a strong conformational bias, modulating the energetics of α-fluoro isomers.α-Fluoro group beilstein-journals.orgnih.gov
Gauche Effect-Stabilizes specific ring puckers (Cγ-exo or Cγ-endo).4-Fluoro group wisc.edu
Inductive Effects-Influences ring puckering and conformation.C-4 alkyl or trifluoromethyl groups nih.gov

Understanding Diastereoselection and Enantioselection in Catalytic and Chiral Auxiliary-Mediated Processes

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and processes involving (R)-2-propylpyrrolidine and its derivatives are no exception. kashanu.ac.irnumberanalytics.com Diastereoselection and enantioselection are achieved through the use of chiral catalysts or by temporarily incorporating a chiral auxiliary into the substrate. numberanalytics.comyork.ac.uk

Chiral Auxiliary-Mediated Processes:

A chiral auxiliary is an enantiomerically pure compound that is covalently attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com A classic example is the use of (R)-phenylglycinol as a chiral auxiliary in the synthesis of trans-2,5-bis(aryl) pyrrolidines. acs.org The auxiliary directs two consecutive diastereoselective additions of Grignard reagents, ultimately establishing the stereochemistry of the final product. acs.org Another instance is the synthesis of (R)-bgugaine, where (R)-phenylglycinol is condensed with a keto acid to form a bicyclic lactam. Subsequent reduction and removal of the auxiliary afford the target pyrrolidine alkaloid. whiterose.ac.uk The key advantage of this approach is that both enantiomers of a target molecule can often be synthesized by simply choosing the opposite enantiomer of the chiral auxiliary. whiterose.ac.uk

Catalytic Processes:

Asymmetric catalysis offers a more efficient route to enantiomerically pure compounds, as a small amount of a chiral catalyst can generate large quantities of a chiral product. numberanalytics.comwikipedia.org The catalyst creates a chiral environment around the reactants, leading to a lower energy transition state for the formation of one enantiomer over the other. york.ac.uk

In the context of pyrrolidine synthesis, several catalytic systems have been developed:

Rhodium(II) Catalysis: Chiral rhodium(II) catalysts are effective for asymmetric C–H insertion reactions, enabling the direct difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. acs.org

Palladium(II) Catalysis: Enantioselective C-H activation can be achieved using palladium(II) catalysts in conjunction with chiral ligands, such as mono-N-protected amino acids. nih.gov The chiral ligand influences the stereoinduction during the C-H cleavage step. nih.gov

Gold(I) Catalysis: Chiral gold(I) complexes can catalyze the enantioselective intramolecular amination of allylic alcohols to form pyrrolidine precursors. nih.gov

Organocatalysis: Chiral phosphoric acids have emerged as powerful catalysts for asymmetric intramolecular aza-Michael reactions to produce enantioenriched pyrrolidines. whiterose.ac.uk Proline and its derivatives are also well-known organocatalysts that operate by forming chiral enamines or iminium ions with carbonyl compounds, directing subsequent reactions through sterically controlled transition states. researchgate.netwikipedia.org

The table below provides examples of catalytic and chiral auxiliary-mediated processes used to achieve stereoselection in the synthesis of pyrrolidine derivatives.

Process Type Method Chiral Control Element Example Reaction Reference(s)
Chiral AuxiliaryAddition to Imines(R)-phenylglycinolSynthesis of trans-2,5-disubstituted pyrrolidines acs.org
Chiral AuxiliaryCondensation/Reduction(R)-phenylglycinolSynthesis of (R)-bgugaine whiterose.ac.uk
Asymmetric CatalysisC-H InsertionChiral Rhodium(II) catalystDifunctionalization of pyrrolidine acs.org
Asymmetric CatalysisC-H ActivationChiral mono-N-protected amino acid ligand with Pd(II)Enantioselective C-H functionalization nih.gov
Asymmetric CatalysisAza-Michael ReactionChiral Phosphoric AcidIntramolecular cyclization to form pyrrolidines whiterose.ac.uk
Asymmetric CatalysisAldol (B89426)/Mannich ReactionsProline derivativesEnamine/Iminium ion catalysis researchgate.netwikipedia.org

Understanding the underlying principles of how these chiral elements control the reaction's stereochemical outcome—whether through steric hindrance, stereoelectronic interactions in the transition state, or the formation of well-defined chiral aggregates—is fundamental to the rational design of new and improved asymmetric syntheses. wikipedia.orgyork.ac.ukescholarship.org

Applications in Asymmetric Catalysis

(R)-2-Propylpyrrolidine and its Analogs as Organocatalysts

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric catalysis. beilstein-journals.org Within this field, substituted chiral pyrrolidines are one of the most common and privileged structural motifs. nih.govresearchgate.net These catalysts typically operate through aminocatalysis, activating carbonyl compounds by forming nucleophilic enamine or electrophilic iminium ion intermediates. nih.govresearchgate.net The substituents on the pyrrolidine (B122466) ring play a crucial role in controlling the stereochemical outcome of the reaction. nih.govacs.org

The versatility of the pyrrolidine framework allows for extensive structural modification to fine-tune catalytic activity and selectivity. nih.govresearchgate.net A primary strategy involves the introduction of bulky or functional groups at the C2 position (adjacent to the nitrogen atom) to create a sterically hindered environment that directs the approach of incoming reagents. beilstein-journals.org

One effective synthetic approach begins with readily available chiral materials, such as (R)-glyceraldehyde acetonide, which is accessible from D-mannitol. beilstein-journals.org This strategy employs a diastereoselective allylation of chiral imines derived from the starting material to establish the configuration at the C2 position of the future pyrrolidine ring. beilstein-journals.org A subsequent sequential hydrozirconation/iodination reaction of the resulting homoallylic amines provides a direct route to the desired enantiomerically pure 2-substituted pyrrolidines. beilstein-journals.org This method allows for the creation of pyrrolidines bearing a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position, which can be further modified to modulate catalytic performance. beilstein-journals.org

Other design strategies focus on creating bifunctional catalysts. nih.gov For instance, (S)-proline has been conjugated with stereoisomeric 2-hydroxy-3-aminopinanes, derived from plant-based chiral β-amino alcohols, to construct bifunctional prolinamide-based organocatalysts. nih.gov Similarly, pyrrolidinyl-camphor-containing catalysts have been designed where the rigid camphor (B46023) backbone acts as a stereocontrolling element, while other parts of the molecule activate the reacting partners through enamine formation and hydrogen bonding. nih.gov Another synthetic route utilizes a one-pot Ugi four-component condensation/SN cyclization method to produce complex rhopaladin analogs, such as 5-oxopyrrolidine-2-carboxamides. frontiersin.org

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based organocatalysts have demonstrated significant efficacy in rendering this transformation asymmetric. beilstein-journals.org

Newly synthesized chiral pyrrolidines featuring a bulky C2 substituent have been successfully employed as organocatalysts in the Michael addition of aldehydes to nitroolefins. beilstein-journals.org These catalysts effectively guide the stereochemical pathway, leading to the formation of Michael adducts with notable enantioselectivity. beilstein-journals.org For example, a catalyst derived from (R)-glyceraldehyde acetonide achieved an enantiomeric excess (ee) of up to 85% in the addition of propanal to β-nitrostyrene. beilstein-journals.org The performance of these catalysts highlights the importance of the sterically demanding group at the C2 position in achieving high levels of stereocontrol. beilstein-journals.org

The broader utility of pyrrolidine-related structures is evident in various catalytic systems. In one study, Ni(II) complexes featuring chiral ligands were used to catalyze the asymmetric addition of diethyl malonate to 1-nitropent-1-ene (B1505642), producing a precursor to (4R)-4-propylpyrrolidin-2-one with up to 91% ee. researchgate.net Furthermore, proline-derived hydrophobic organocatalysts have been shown to be highly efficient for stereoselective Michael additions in water, yielding products with excellent diastereoselectivity (>97:3 dr) and enantioselectivity (up to >99.9% ee). scilit.com

Table 1: Performance of a (R)-Pyrrolidine Analog in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene beilstein-journals.org
Catalyst Structure (C2 Substituent)Yield (%)diastereomeric ratio (syn/anti)ee (%) of syn-isomer
(2,2-dimethyl-1,3-dioxolan-4-yl)8088:1285
(2,2-diethyl-1,3-dioxolan-4-yl)7586:1480
(2,2-diphenyl-1,3-dioxolan-4-yl)6585:1575

The mechanism of stereocontrol in pyrrolidine-catalyzed reactions is a subject of detailed investigation. acs.orgethz.ch The foundational activation mode involves the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl donor (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. nih.govnih.gov This enamine then attacks the electrophile, and the stereochemical outcome is dictated by the catalyst's structure, which shields one of the enamine's prochiral faces. nih.govacs.org

Several factors contribute to the high degree of stereocontrol:

Steric Shielding: Bulky substituents at the C2 position of the pyrrolidine ring, such as the diphenyl(trimethylsilyloxy)methyl group in Hayashi-Jørgensen catalysts, physically block one face of the enamine, forcing the electrophile to approach from the less hindered side. nih.gov

Secondary Interactions: Functional groups on the catalyst scaffold can engage in non-covalent interactions, such as hydrogen bonding, to lock the transition state into a specific conformation. nih.govchinesechemsoc.org For example, prolinamide catalysts can use the amide N-H group to form a hydrogen bond with the electrophile, creating a more rigid and organized transition state. nih.gov

Cofactor-like Functionality: In some catalyst designs, specific functional groups play a more active role. A carboxylic acid group at the C3 position of the pyrrolidine ring has been shown to be crucial for both high catalytic activity and stereocontrol in Mannich-type reactions, likely by facilitating an intramolecular proton transfer to the imine. acs.org In contrast, a simple pyrrolidine with only a methyl group at the C2 position failed to provide high levels of stereocontrol, underscoring the importance of these additional functional groups. acs.org

Interestingly, computational studies have challenged the early hypothesis that stereoselectivity arises simply from the thermodynamic stability of different enamine conformers. ethz.ch These analyses suggest that the energy differences between conformers are small and that the origin of stereoselectivity likely lies in the kinetics of the elementary bond-forming steps of the reaction. ethz.ch

The asymmetric aldol (B89426) reaction, which creates a β-hydroxy carbonyl moiety and up to two new stereocenters, is a cornerstone of organic synthesis. nih.gov Proline and its analogs are among the most widely used organocatalysts for this transformation. nih.govnih.gov The general mechanism follows the enamine pathway, where the catalyst reacts with a ketone or aldehyde donor to form an enamine nucleophile that subsequently attacks an aldehyde acceptor. nih.gov

Bifunctional prolinamide-based organocatalysts have been effectively used to promote asymmetric aldol reactions, including in environmentally friendly media like water. nih.gov Prolinamides derived from sources such as (1S,2R)-cis-1-aminoindan-2-ol have been evaluated in solvent-free aldol reactions. nih.gov While many studies have focused on (S)-proline derivatives, the principles are directly transferable to catalysts based on the (R)-pyrrolidine scaffold, which would be expected to yield the enantiomeric aldol products. nih.gov For example, (S)-proline-based catalysts with C2 symmetry have been used in the enantioselective aldol reaction of acetone (B3395972) with various substituted aromatic aldehydes, achieving moderate to good enantioselectivities. nih.gov

Table 2: Asymmetric Aldol Reaction of Acetone with Substituted Benzaldehydes Catalyzed by an (S)-Proline-Based Diamide Catalyst nih.gov
Aldehyde (ArCHO)Yield (%)ee (%)Configuration
4-Nitrobenzaldehyde8861R
4-Chlorobenzaldehyde7554R
Benzaldehyde6545R
4-Methylbenzaldehyde6242R

Note: The use of an (R)-pyrrolidine-based catalyst would be expected to produce the (S)-enantiomer.

Chiral Ligand Development Utilizing (R)-Pyrrolidine Motif

Beyond its role in organocatalysis, the (R)-pyrrolidine motif is a cornerstone in the design of chiral ligands for asymmetric metal catalysis. beilstein-journals.orgnih.gov In this context, the pyrrolidine nitrogen and other strategically placed donor atoms coordinate to a metal center, creating a chiral catalytic complex that can induce enantioselectivity in a wide range of transformations. researchgate.netsemanticscholar.org

The synthesis of N,S-donor ligands based on the pyrrolidine skeleton has yielded effective catalysts for palladium-catalyzed reactions. semanticscholar.org For instance, chiral pyrrolidine thioethers have been prepared and successfully applied as ligands in the Tsuji-Trost reaction (asymmetric allylic alkylation), achieving high yields and enantiomeric excesses up to 82%. semanticscholar.org

The versatility of the scaffold is further demonstrated by its incorporation into more complex ligand architectures. Chiral 2,2'-bipyrrolidine (B3281945) derivatives have been employed as ligands for silver(I) in catalytic asymmetric [3+2] cycloadditions of azomethine ylides and for osmium in asymmetric dihydroxylation reactions. researchgate.net In another example, chiral gold(I) complexes bearing a C2-chiral pyrrolidine attached to a dialkylphenyl phosphine (B1218219) have been developed. nih.gov These complexes proved to be highly effective catalysts for intramolecular [4+2] cycloadditions, affording products with excellent enantiomeric ratios (up to 94:6 er). nih.gov Similarly, pyrrolidine-based phosphoramidites have been developed as ligands for palladium in the catalytic asymmetric [3+2] cycloaddition of trimethylenemethane with imines, providing a novel method for generating chiral pyrrolidines with up to 73% ee. nih.gov

Table 3: Applications of (R)-Pyrrolidine Motif in Chiral Ligands for Metal Catalysis
Ligand Type / MotifMetalReactionMax. StereoselectivityReference
Pyrrolidine Thioether (N,S-donor)Palladium (Pd)Asymmetric Allylic Alkylation (Tsuji-Trost)82% ee semanticscholar.org
C2-Chiral Pyrrolidine-PhosphineGold (Au)Intramolecular [4+2] Cycloaddition94:6 er nih.gov
Pyrrolidine-based PhosphoramiditePalladium (Pd)Asymmetric [3+2] Cycloaddition73% ee nih.gov
2,2'-Bipyrrolidine-PhosphineSilver (Ag)Asymmetric [3+2] CycloadditionModerate Efficiency researchgate.net

Research in Preclinical Biological Activity and Pharmacological Targets

Exploration of (R)-2-Propylpyrrolidine Analogues in Drug Discovery Research

The pyrrolidine (B122466) ring, particularly in its (R)-2-substituted form, serves as a versatile scaffold in medicinal chemistry. Analogues of (R)-2-propylpyrrolidine have been investigated for their potential to modulate the activity of various enzymes, leading to the discovery of potent and selective inhibitors for several important pharmacological targets.

The enzyme Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a primary cause of bacterial resistance to aminoglycoside antibiotics like amikacin in Gram-negative pathogens. researchgate.netescholarship.org The search for inhibitors of this enzyme has led to the identification of compounds built upon a pyrrolidine pentamine scaffold. nih.gov Through the use of mixture-based combinatorial libraries and positional scanning, a chemical scaffold was identified that, when appropriately substituted, inhibits the AAC(6')-Ib-mediated inactivation of amikacin. nih.gov

Structure-activity relationship (SAR) studies on derivatives of this pyrrolidine pentamine scaffold have provided insights into the chemical features crucial for inhibitory activity. escholarship.org These studies involved modifying functionalities, altering stereochemistry, and creating truncations of the parent compound. escholarship.org Research showed that aromatic functionalities at specific positions (R1 and R4) are essential for activity. escholarship.org Furthermore, the stereochemical conformation at other positions, including the pyrrolidine ring itself (R2), was found to be critical for the compound's inhibitory effect. escholarship.org While modifications at some positions led to reduced inhibition, demonstrating the essential nature of the substituents, changes at other locations had varied effects, indicating potential for further optimization. nih.gov Truncations of the scaffold universally resulted in inactive compounds. escholarship.org

Scaffold FeatureKey Finding from SAR StudiesImpact on Activity
Aromatic Groups (R1, R4)The presence of aromatic functionalities at these positions is essential. escholarship.orgHigh
Stereochemistry (R2, R3, R4)Specific stereochemical conformations are critical for full inhibitory activity, particularly at R2 and R4. escholarship.orgHigh
Hydroxyl Moiety (R3)The hydroxyl group and its stereoconformation are required for maximal activity. escholarship.orgMedium-High
Aliphatic Chain (R5)The phenyl group can be replaced by aliphatic groups, and the length of the chain is not critical. escholarship.orgLow
Scaffold TruncationsAll truncations of the pyrrolidine pentamine scaffold resulted in inactive compounds. escholarship.orgComplete Loss

SET domain-containing protein 7 (SETD7) is a histone lysine methyltransferase involved in numerous signaling pathways. rsc.org A potent, selective, and cell-active inhibitor of human SETD7, known as (R)-PFI-2, features a pyrrolidine-containing structure. rsc.orgresearchgate.net (R)-PFI-2 is a histone substrate-competitive inhibitor that inhibits the methyltransferase activity of SETD7 with high potency, whereas its enantiomer, (S)-PFI-2, is approximately 500-fold less active. rsc.orgresearchgate.net

The discovery of (R)-PFI-2 has prompted further research into its analogues to better understand the structure-activity relationships governing SETD7 inhibition. nih.govacs.org Studies involving the synthesis and evaluation of novel (R)-PFI-2 analogues have shown that only minor modifications to the amide part of the scaffold are tolerated for maintaining potent inhibition. acs.org The introduction of larger or more polar functional groups tends to result in compounds that are no longer able to inhibit the enzyme. acs.org In one study exploring 20 novel analogues, a compound with a hydroxyethyl side chain was identified as the most potent inhibitor, with an IC50 of 0.96 μM. acs.org These studies demonstrate that small molecules based on the (R)-PFI-2 scaffold can act as both inhibitors and, in some cases, substrates for SETD7. nih.govacs.org

CompoundEnzymeInhibitory Concentration
(R)-PFI-2Human SETD7IC50 = 2.0 ± 0.2 nM researchgate.net
(S)-PFI-2Human SETD7IC50 = 1.0 ± 0.1 μM researchgate.net
Analogue 7 (hydroxyethyl side chain)Human SETD7IC50 = 0.96 μM acs.org

Prolylendopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that has been investigated as a therapeutic target. Research has explored derivatives of the known PEP inhibitor N-[N-(phenyl)butyryl-L-propyl]pyrrolidine (SUAM-1221) as potent, competitive inhibitors of the enzyme. nih.gov

A study involving four novel derivatives of SUAM-1221, along with the parent compound, demonstrated potent inhibition of rat and mouse brain PEP. nih.gov All five compounds exhibited IC50 values in the low nanomolar range, from 3 to 27 nM. nih.gov These findings indicate that the N-acyl-L-prolyl-pyrrolidine core structure is a valuable template for designing effective inhibitors of prolylendopeptidase. nih.gov Another potent and selective PEP inhibitor, KYP-2047 (4-phenylbutanoyl-l-prolyl-2(S)-cyanopyrolidine), also features a substituted pyrrolidine ring and has been shown to cause conformational stabilization of the enzyme's active site. nih.gov

Compound ClassEnzymeInhibitory Concentration Range (IC50)
SUAM-1221 and its derivativesRat and Mouse Brain PEP3 - 27 nM nih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for cellular processes like DNA repair, making them a key target in cancer therapy. uniprot.orgximbio.com A series of potent PARP inhibitors containing a cyclic amine-benzimidazole carboxamide structure have been developed. rsc.orgnih.gov Among these is Veliparib (ABT-888), which is chemically identified as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide. rsc.orgnih.gov This compound is a close analogue of (R)-2-propylpyrrolidine, featuring a methyl group at the 2-position of the pyrrolidine ring.

Veliparib is a potent oral inhibitor of both PARP-1 and PARP-2. rsc.org It has demonstrated excellent enzymatic potency with a Kᵢ of 5 nM and a cellular potency (EC50) of 2 nM in a C41 whole-cell assay. nih.gov The development of this class of compounds, originating from structure-guided molecular design, highlights the effectiveness of the (R)-2-alkylpyrrolidine moiety in designing potent PARP inhibitors for cancer treatment. rsc.orgnih.gov

CompoundTargetPotency (Kᵢ)Cellular Potency (EC50)
Veliparib (ABT-888)PARP-1 and PARP-25 nM nih.gov2 nM nih.gov

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.gov The development of inhibitors for NAPE-PLD is a key strategy for studying the biological functions of NAEs. nih.gov

A medicinal chemistry program led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov The chemical structure of LEI-401 is N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide. The structure-activity relationship studies that resulted in LEI-401 revealed the importance of the (S)-3-hydroxypyrrolidine substituent. nih.govnih.gov Replacing a morpholine group from an earlier hit compound with (S)-3-hydroxypyrrolidine increased the inhibitory activity by 10-fold while also reducing lipophilicity, ultimately affording a nanomolar-potency inhibitor with drug-like properties. researchgate.net

CompoundTargetPotency (IC50)Potency (Kᵢ)
LEI-401NAPE-PLD27 nM rsc.org0.086 µM nih.gov

Receptor Interactions and Modulation Studies

No direct research findings detailing the oxytocin receptor antagonist activity of Pyrrolidine, 2-propyl-, (R)- were identified. The development of oxytocin antagonists for conditions like preterm labor has led to the exploration of various chemical structures, including those with a pyrrolidine core. google.com Patents in this area describe novel pyrrolidine derivatives designed to antagonize the oxytocin receptor, but these are structurally distinct from the simple (R)-2-propylpyrrolidine molecule. google.com

Specific data on the interaction of Pyrrolidine, 2-propyl-, (R)- with the CXCR4 chemokine receptor is not available in the current body of scientific literature. The CXCR4 receptor is a significant target in studies related to cancer metastasis and HIV infection, prompting the design of various antagonists. nih.govfrontiersin.org Research in this area has successfully identified potent CXCR4 antagonists built upon a pyrrolidine scaffold. nih.govebi.ac.uk For example, a specific synthesized compound, which incorporates pyridine, piperazine, and pyrimidine rings with the pyrrolidine structure, showed a strong binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM and was able to inhibit CXCL12-induced cellular signaling. frontiersin.orgnih.gov

Table 1: CXCR4 Antagonist Activity of a Representative Pyrrolidine Derivative

Compound Target Receptor Measurement Result
Compound 46 (a complex pyrrolidine derivative) CXCR4 Binding Affinity (IC₅₀) 79 nM

Note: The data in this table pertains to a complex pyrrolidine derivative, compound 46, and not to Pyrrolidine, 2-propyl-, (R)-. frontiersin.orgnih.gov

There is no published research specifically identifying or evaluating Pyrrolidine, 2-propyl-, (R)- as a Selective Androgen Receptor Modulator (SARM). The pyrrolidine ring is a structural feature in some molecules investigated for SARM activity. nih.gov For instance, research has led to the development of clinical candidates like 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, which demonstrated an ideal SARM profile in preclinical assays. researchgate.netmdpi.com These compounds possess a pyrrolidinone core but are significantly more complex in structure than (R)-2-propylpyrrolidine.

No studies were found that investigate Pyrrolidine, 2-propyl-, (R)- as an allosteric modulator of adenosine receptors. Research into allosteric modulators for these receptors is an active field, with various chemical classes being explored; however, reports specifically detailing pyrrolidine-based modulators are scarce. nih.govfrontiersin.orgfrontiersin.org

Investigations of Antimicrobial Properties

Specific studies on the antimicrobial properties of Pyrrolidine, 2-propyl-, (R)- have not been reported in the reviewed literature. The broader family of pyrrolidine derivatives, particularly those with additional functional groups like pyrrolidine-2,5-diones, have been synthesized and tested for antimicrobial activity. uobasrah.edu.iqscispace.comresearchgate.net For example, certain N-arylsuccinimide derivatives containing a pyrrolidine-2,5-dione structure have shown moderate activity against selected bacterial and fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. scispace.comresearchgate.net Additionally, some natural alkaloids containing the pyrrolidine ring, such as (R)-bgugaine, are known to possess antimicrobial and antifungal properties. nih.gov

Antibacterial Activity and Mechanisms (e.g., DNA gyrase, topoisomerase IV inhibition)

Research into pyrrolidine derivatives has identified them as a promising class of antibacterial agents. nih.gov A notable mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These essential enzymes are responsible for managing DNA topology during replication and transcription, making them excellent targets for antibacterial drugs. nih.govepa.gov

Specifically, a class of compounds known as pyrrolamides has been developed to target the ATP-binding site of DNA gyrase, leading to the disruption of DNA synthesis and subsequent bacterial cell death. nih.govepa.gov Through fragment-based lead generation using nuclear magnetic resonance (NMR) screening, researchers identified a pyrrole (B145914) hit that served as the foundation for synthesizing more potent inhibitors. epa.gov

Further optimization of these pyrrolamide structures has led to the discovery of new N-phenylpyrrolamide inhibitors with improved antibacterial activity. rsc.org Some of these compounds exhibit low nanomolar inhibitory concentrations (IC50) against Escherichia coli DNA gyrase and also show activity against E. coli topoisomerase IV. rsc.org Importantly, many of these derivatives demonstrate selectivity for bacterial topoisomerases over their human counterparts, which is a critical factor in drug development. rsc.org

Studies on 1,2,4-oxadiazole pyrrolidine derivatives have also shown inhibitory activity against E. coli DNA gyrase at concentrations comparable to the standard antibiotic novobiocin. nih.gov The antibacterial efficacy of these compounds has been demonstrated against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govrsc.org For instance, certain N-phenylpyrrolamides are particularly effective against Staphylococcus aureus (including MRSA) and Enterococcus faecalis. rsc.org

The following table summarizes the inhibitory activity of selected pyrrolidine derivatives against bacterial topoisomerases.

Antifungal Activity

The pyrrolidine scaffold is a key structural feature in various natural and synthetic compounds exhibiting a wide range of biological activities, including antifungal properties. nih.govmdpi.com Research has demonstrated that derivatives of pyrrolidine can be effective against various fungal pathogens.

For example, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a pyrrolidone derivative, have shown significant antifungal activity against fungal species such as Aspergillus niger and Candida albicans. nih.govresearchgate.net Interestingly, the ligand itself showed no activity, indicating that the coordination with metal ions like copper(II), cobalt(II), and nickel(II) is crucial for its antifungal effect. nih.gov

Additionally, certain spirooxindole pyrrolidine-linked indole and imidazole heterocyclic hybrids have been evaluated for their antifungal activity against clinically isolated fungal strains. nih.gov One particular compound in this series, containing OCF3 and 2-Cl substitutions, was found to be highly active against Candida albicans, with a minimum inhibitory concentration (MIC) value of 4 μg/mL. nih.gov

Furthermore, novel succinimide-maleimide derivatives, which are based on the pyrrolidine-2,5-dione structure, have been synthesized and tested for their antifungal properties. uobasrah.edu.iq Several of these compounds demonstrated notable activity against Candida albicans, with MIC values as low as 0.125 µM. uobasrah.edu.iq

The table below provides a summary of the antifungal activity of various pyrrolidine derivatives.

Anthelmintic Activity against Parasitic Organisms

Pyrrolidine derivatives have been investigated for their potential as anthelmintic agents, which are drugs used to treat infections caused by parasitic worms. nih.gov Research in this area has explored the efficacy of these compounds against various nematodes.

One study evaluated a compound named dioxapyrrolomycin, which was tested for its effects on the free-living nematode Caenorhabditis elegans and the parasitic nematodes Haemonchus contortus and Trichostrongylus colubriformis. nih.gov The results indicated that dioxapyrrolomycin was effective in clearing Haemonchus contortus from infected jirds and lambs. nih.gov However, it did not show significant activity against Trichostrongylus colubriformis, suggesting a narrow spectrum of activity. nih.gov Further investigation into its mechanism revealed cross-resistance with the known anthelmintic closantel. nih.gov

In addition to synthetic derivatives, naturally occurring compounds containing the pyrrolidine ring have been explored. For instance, extracts from plants like Piper longum have been tested for their anthelmintic properties. researchgate.net While these extracts contain a multitude of compounds, the presence of pyrrolidine-related alkaloids may contribute to their activity against parasitic worms.

The following table summarizes the findings from studies on the anthelmintic activity of pyrrolidine-related compounds.

Anticonvulsant Research using Pyrrolidine Derivatives

The pyrrolidine ring is a key structural component in a number of compounds investigated for their anticonvulsant properties. nih.gov The pyrrolidine-2,5-dione (succinimide) scaffold, in particular, is a well-established pharmacophore in the development of antiepileptic drugs (AEDs). uobasrah.edu.iqnih.gov

Levetiracetam, a notable pyrrolidine anticonvulsant, is used in the treatment of epilepsy. drugs.com While its exact mechanism of action is not fully understood, it is believed to modulate nerve transmission. drugs.com

Researchers have synthesized and evaluated numerous hybrid molecules based on the pyrrolidine-2,5-dione framework, aiming to create more effective AEDs with a broad spectrum of activity. nih.gov These hybrid compounds often combine structural elements from clinically used drugs like ethosuximide, levetiracetam, and lacosamide. nih.gov Many of these new derivatives have shown efficacy in preclinical animal models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hertz (6 Hz) seizure model. nih.govnih.govmdpi.com

Structure-activity relationship (SAR) studies have revealed that certain substitutions on the pyrrolidine ring are crucial for anticonvulsant activity. For instance, the presence of an acetamide moiety has been shown to extend the anticonvulsant activity in both MES and scPTZ tests. nih.gov In some series of compounds, a dimethylamino group at the 3-position of the pyrrolidine-2,5-dione ring appears to be beneficial for potent anticonvulsant effects. mdpi.com

The proposed mechanisms of action for many of these pyrrolidine-based anticonvulsants involve their interaction with neuronal voltage-sensitive sodium and calcium channels. nih.govnih.gov

The table below highlights some key findings from anticonvulsant research on pyrrolidine derivatives.

Other Emerging Bioactivities (e.g., Herbicide and Pesticide Activities, Plant Growth Control)

The pyrrolidine scaffold is not only relevant in pharmaceuticals but also shows significant potential in the agrochemical sector. ccspublishing.org.cn Various pyrrolidine derivatives have been investigated for their herbicidal, insecticidal, and plant growth-regulating properties. nih.govccspublishing.org.cnccspublishing.org.cn

Herbicidal Activity: Certain pyrrolidine compounds have demonstrated effective herbicidal properties. ccspublishing.org.cn For instance, Cisanilide is a commercially used pyrrolidine herbicide. ccspublishing.org.cn Additionally, natural herbicides containing the pyrrolidine structure have been identified from plant sources like long pepper, showing efficacy against weeds such as Echinochloa crus-galli. ccspublishing.org.cn Synthetic modifications of these structures have led to compounds with even greater herbicidal potency. ccspublishing.org.cn Some pyrrolidinones have also been patented for their use as herbicides. google.com

Pesticide and Insecticidal Activity: The pyrrolidine ring is a component of several commercial pesticides, including the insecticide chlorfenapyr. ccspublishing.org.cn Research has explored various N-substituted pyrrole and pyrroline derivatives that exhibit good insecticidal activity against a range of pests. ccspublishing.org.cn For example, certain oxazoline derivatives with N-pyrroline substituents have shown 100% insecticidal activity at a concentration of 100 mg/L against Tetranychus cinnabarinus. ccspublishing.org.cn Fused morpholine pyrrolidines have also been synthesized and found to have selective insecticidal effects against armyworms and root-knot nematodes. nih.gov

Plant Growth Control: The biosynthesis of the pyrrolidine ring is a crucial process in plants, leading to the formation of important compounds like nicotine. nih.gov Manipulation of this pathway can alter plant metabolism and growth. Some research has explored the use of proline derivatives, which are structurally related to pyrrolidine, to improve plant growth. google.com For example, foliar treatment of oat plants with 5-oxoproline (2-pyrrolidone-5-carboxylic acid) resulted in an increased growth rate. google.com

The table below summarizes some of the emerging bioactivities of pyrrolidine derivatives in the agrochemical field.

Studies on Naturally Occurring Pyrrolidine Alkaloids (e.g., (R)-Bgugaine, (R)-Irnidine)

(R)-Bgugaine and (R)-Irnidine are naturally occurring 2-alkylated pyrrolidine alkaloids that have been isolated from the tubers of Arisarum vulgare, a plant found along the Mediterranean coast. benthamdirect.comresearchgate.net These alkaloids have garnered significant attention from the scientific community due to their interesting biological activities and have been the subject of numerous synthetic studies. benthamdirect.comyork.ac.ukwhiterose.ac.uk

Biological Activities: Both (R)-Bgugaine and (R)-Irnidine have demonstrated a range of significant bioactivities. nih.gov They are known to possess antibacterial and antimycotic properties. nih.govresearchgate.net Research has shown that these N-methyl pyrrolidine-containing alkaloids have a strong binding affinity for DNA and can induce significant DNA damage. nih.govcore.ac.ukacs.org This interaction with DNA is a plausible mechanism for some of their observed biological effects.

Specifically, (R)-Bgugaine has been identified as a potent hepatotoxin. core.ac.uknih.gov Studies using rat and human liver cell cultures, including the HepG2 human hepatoblastoma cell line, have shown that bgugaine can induce cytotoxicity, as evidenced by LDH release and DNA fragmentation. nih.gov

The table below outlines the key biological activities associated with (R)-Bgugaine and (R)-Irnidine.

Compound Name Reference Table

Structure Activity Relationship Sar and Computational Studies of R 2 Propylpyrrolidine

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. For derivatives of Pyrrolidine (B122466), 2-propyl-, (R)-, these methods provide profound insights into the relationship between molecular structure and biological activity. Through techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and quantum mechanics, researchers can predict the biological efficacy of novel compounds, understand their interaction with targets at a molecular level, and rationally design more potent and selective agents.

Advanced Analytical and Spectroscopic Characterization in Research

Chiroptical Spectroscopy Techniques for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are uniquely sensitive to the three-dimensional arrangement of atoms, making them indispensable for the unambiguous determination of a molecule's absolute configuration.

Vibrational Circular Dichroism (VCD) is a sophisticated analytical technique that measures the difference in absorption of left and right circularly polarized infrared light during vibrational excitation. As an extension of standard infrared (IR) absorption spectroscopy, VCD provides crucial information about the stereochemistry of chiral molecules in solution. The resulting VCD spectrum, with its characteristic positive and negative bands, serves as a unique fingerprint of a molecule's absolute configuration.

For a molecule such as (R)-2-propylpyrrolidine, VCD is the definitive method for confirming its absolute stereochemistry. The process involves two key steps:

Experimental Measurement: A solution of the synthesized (R)-2-propylpyrrolidine is analyzed using a VCD spectrometer to obtain its experimental VCD and IR spectra.

Computational Comparison: Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical IR and VCD spectra for the (R)-enantiomer.

A direct comparison between the experimental and the computationally predicted spectra allows for an unambiguous assignment of the absolute configuration. A positive match confirms that the synthesized sample is indeed the (R)-enantiomer. This approach has been successfully used to characterize the stereochemistry of structurally similar reaction intermediates in prolinol ether catalysis, demonstrating its power in analyzing chiral five-membered nitrogen-containing rings. VCD is particularly valuable as it provides detailed structural information in the solution phase, which is often more relevant to the molecule's behavior in chemical reactions than solid-state crystal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For (R)-2-propylpyrrolidine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be used to confirm its covalent structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of hydrogens and their neighboring environments. The integration of each signal corresponds to the number of protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR (COSY, HSQC): Two-dimensional techniques establish connectivity. A Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other (typically on adjacent carbons), while a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with the carbon atom it is directly attached to.

By analyzing these spectra, every proton and carbon atom in the (R)-2-propylpyrrolidine structure can be unambiguously assigned, confirming the propyl substituent is located at the C2 position of the pyrrolidine (B122466) ring.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propylpyrrolidine.
PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Correlations (from 2D NMR)
C2CH~2.9 - 3.1~58 - 60Correlates with H on C3, C5, and propyl CH₂
C3CH₂~1.6 - 1.8~25 - 27Correlates with H on C2 and C4
C4CH₂~1.3 - 1.5~24 - 26Correlates with H on C3 and C5
C5CH₂~2.8 - 3.0~46 - 48Correlates with H on C2 and C4
Propyl-C1'CH₂~1.2 - 1.4~37 - 39Correlates with H on C2 and propyl C2'
Propyl-C2'CH₂~1.4 - 1.6~20 - 22Correlates with H on propyl C1' and C3'
Propyl-C3'CH₃~0.9 - 1.0~14 - 15Correlates with H on propyl C2'
N1NH~1.5 - 2.5 (broad)N/ANo direct C correlation in HSQC

Mass Spectrometry (MS) in Synthetic Characterization and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the context of synthetic chemistry, MS is essential for confirming the identity of the target molecule and assessing its purity by detecting trace amounts of byproducts or starting materials.

For (R)-2-propylpyrrolidine (Molecular Weight: 113.12 g/mol ), electron ionization (EI) would cause the formation of a molecular ion (M•⁺) at m/z = 113. This energetically unstable ion undergoes characteristic fragmentation. As a secondary amine, the dominant fragmentation pathway is alpha-cleavage, where a bond adjacent to the nitrogen atom is broken. This process leads to the formation of a stable, resonance-stabilized cation.

Table 2. Expected Mass Spectrometry Fragmentation for 2-Propylpyrrolidine.
m/z ValueProposed Fragment IonFragmentation PathwaySignificance
113[C₇H₁₅N]•⁺Molecular Ion (M•⁺)Confirms molecular weight.
84[C₅H₁₀N]⁺α-cleavage: Loss of ethyl radical (•C₂H₅)Confirms C2-propyl structure; often the base peak.
70[C₄H₈N]⁺Ring fragmentationIndicates the pyrrolidine ring structure.

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral Chromatography)

While NMR and MS can confirm the chemical structure, they cannot distinguish between enantiomers. Determining the enantiomeric purity, or enantiomeric excess (e.e.), of a chiral compound like (R)-2-propylpyrrolidine requires chiral chromatography. np-mrd.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for this purpose. mdpi.com

Chiral Gas Chromatography (GC): For volatile compounds like 2-propylpyrrolidine, chiral GC is an effective method. The analysis often requires derivatization of the amine with a suitable reagent (e.g., trifluoroacetic anhydride) to improve volatility and interaction with the CSP. nih.gov Cyclodextrin-based or amino acid-based CSPs are commonly used. gcms.cz The two enantiomers will exhibit different retention times, and the ratio of their peak areas directly corresponds to the enantiomeric purity of the sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique that uses a wider variety of CSPs, most notably those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). nih.gov The choice of mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) is critical for achieving optimal separation. chromatographyonline.com By comparing the retention time of the sample to that of a racemic (50:50) standard, the (R) and (S) peaks can be identified and the enantiomeric excess calculated.

Table 3. Representative Chiral Chromatography Methods for Enantiomeric Purity.
TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile Phase / Carrier GasDetectionComment
Chiral GCDerivatized Cyclodextrin (e.g., Rt-βDEXse)Helium or HydrogenFlame Ionization (FID) or MSAnalyte is often derivatized to enhance separation.
Chiral HPLCPolysaccharide-based (e.g., Chiralcel® OD-H)Hexane/Isopropanol (+/- additive like DEA)UV (if derivatized) or MSHighly versatile for a wide range of chiral amines.

Hyperspectral Imaging Techniques for Chemical Profiling

Hyperspectral imaging is an advanced analytical technique that integrates conventional imaging and spectroscopy to generate a "hyperspectral cube" of data. chemguide.co.uk For each pixel in the image, a full spectrum (e.g., near-infrared, infrared, or Raman) is recorded. This allows for the simultaneous identification and spatial mapping of chemical components within a sample.

While often used for complex samples like pharmaceutical tablets or biological tissues, hyperspectral imaging is emerging as a powerful Process Analytical Technology (PAT) tool in chemical manufacturing. np-mrd.orgillinois.edu In the production of a high-purity substance like (R)-2-propylpyrrolidine, hyperspectral imaging could be applied for at-line or in-line chemical profiling to ensure quality and consistency.

Potential applications include:

Purity Monitoring: A hyperspectral camera positioned over a conveyor belt or sampling port could continuously monitor the bulk chemical. The collected spectra would be compared against a reference spectrum of the pure (R)-2-propylpyrrolidine. Any deviation could indicate the presence of residual solvents, starting materials, or other impurities.

Contaminant Detection: The technique can spatially resolve foreign particles or localized areas of contamination that might be missed by bulk sampling methods.

Process Consistency: By monitoring the chemical profile of the product in real-time, manufacturers can ensure batch-to-batch consistency and quickly identify any process deviations that might affect product quality. hmdb.ca

This non-destructive and rapid method of analysis provides a comprehensive chemical picture, moving beyond single-point measurements to a more holistic understanding of product quality.

Future Directions and Emerging Research Avenues for R 2 Propylpyrrolidine

The chiral pyrrolidine (B122466) scaffold, particularly (R)-2-Propylpyrrolidine, continues to be a cornerstone in synthetic chemistry and drug discovery. Its unique structural and stereochemical properties make it a valuable building block for a wide array of applications. The future of research in this area is poised for significant advancements, driven by the need for more efficient, sustainable, and innovative chemical methodologies and therapeutic agents. This article explores the emerging research avenues that are set to define the next chapter of (R)-2-Propylpyrrolidine and its analogues.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed for (R)-2-propyl-pyrrolidine, and how do reaction conditions influence enantiomeric purity?

  • Methodology : The synthesis often involves reductive cyclization of β-aroylpropionitrile precursors or asymmetric hydrogenation of pyrroline intermediates. Enantiomeric purity is controlled by chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. For example, Rupe and Knott’s reductive cyclization method (Procedure C/F) produces pyrrolidines with >90% enantiomeric excess under optimized hydrogen pressure (5–10 bar) and temperature (40–60°C) .
  • Key Considerations : Monitor reaction progress via chiral HPLC or polarimetry to assess stereochemical outcomes.

Q. How do solvent mixtures affect the nucleophilicity of pyrrolidine derivatives like (R)-2-propyl-pyrrolidine?

  • Methodology : Solvent polarity and composition (e.g., methanol-acetonitrile mixtures) modulate nucleophilicity. Computational methods like B3LYP/6-311G(d,p) combined with molecular dynamics predict nucleophilicity parameters (N). Experimentally, kinetic studies under varying solvent ratios (v/v) validate these predictions, with R² values >0.9 confirming model accuracy .
  • Key Considerations : Use stopped-flow kinetics or UV-Vis spectroscopy to measure reaction rates in different solvents.

Q. What analytical techniques are effective for distinguishing (R)-2-propyl-pyrrolidine from its structural isomers?

  • Methodology : Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC/Q-TOF MS) resolves isomers via characteristic fragmentation patterns. For example, collision-induced dissociation (CID) generates unique MS/MS spectra for stereoisomers, aided by databases like MassBank .
  • Key Considerations : Optimize ionization parameters (e.g., ESI voltage) to enhance fragmentation specificity.

Q. How does protonation state influence the conformation of the pyrrolidine ring in (R)-2-propyl-pyrrolidine?

  • Methodology : NMR-based pseudorotation analysis (e.g., 3J(H,H) coupling constants) quantifies ring puckering. At low pH (pD <2.0), protonation increases ϕmax (puckering amplitude) to ~45°, shifting the phase angle (P) toward envelope conformations. At high pH (pD >12.0), deprotonation favors planar configurations .
  • Key Considerations : Use deuterated solvents and buffer systems to stabilize protonation states during NMR analysis.

Advanced Research Questions

Q. How can design of experiments (DoE) optimize the synthesis of (R)-2-propyl-pyrrolidine in flow chemistry systems?

  • Methodology : Central composite face (CCF) designs in software like MODDE identify critical factors (residence time, temperature, pyrrolidine equivalents). For instance, a 3-factor CCF model revealed that increasing temperature (60°C) and residence time (120 s) maximizes yield (85%) while minimizing byproducts .
  • Key Considerations : Validate models with confirmatory runs and use ANOVA to assess factor significance.

Q. What structure-activity relationships (SAR) govern the biological activity of (R)-2-propyl-pyrrolidine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors?

  • Methodology : Introduce substituents at the 2-position (e.g., methyl, propyl) and assess inhibitory potency via enzymatic assays (IC50). Docking simulations (e.g., AutoDock Vina) show that propyl groups enhance hydrophobic interactions with the S1 pocket of DPP-4, improving binding affinity (ΔG = −9.2 kcal/mol) .
  • Key Considerations : Pair SAR with ADMET profiling to prioritize lead compounds.

Q. How can computational tools guide the design of (R)-2-propyl-pyrrolidine-based scaffolds for anticancer applications?

  • Methodology : Natural product-inspired combinatorial chemistry (NPICC) and molecular docking identify scaffolds targeting α-hGMII (a glycosidase). For example, bicyclic iminosugars with (2R,3R,4S,5R) configurations show IC50 values <1 μM in hepatocellular carcinoma (HCC) models. MD simulations (AMBER) validate binding stability .
  • Key Considerations : Use free-energy perturbation (FEP) to optimize substituent interactions.

Q. What advanced techniques resolve data contradictions in studies on pyrrolidine derivatives’ dopamine transporter (DAT) inhibition?

  • Methodology : Hansch analysis correlates substituent lipophilicity (π) and volume (vol) with DAT inhibition (pIC50). For (R)-2-propyl-pyrrolidine, vol and π are intercorrelated (r = 0.997), necessitating multivariate regression to disentangle effects. Conflicting data may arise from assay variability (e.g., cell-line differences) .
  • Key Considerations : Replicate assays in multiple models (e.g., HEK293 vs. neuronal cells) and apply meta-analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.